4-Methylpyrimidine 1-oxide
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Overview
Description
STO-609 is a specific inhibitor of calcium/calmodulin-dependent protein kinase kinase. This compound is known for its high selectivity and cell permeability, making it a valuable tool in scientific research. It is primarily used to explore the role of calcium/calmodulin-dependent protein kinase kinase pathways in various physiological processes .
Preparation Methods
The synthesis of STO-609 involves several steps. The process begins with the preparation of 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-7-one. This intermediate is then reacted with cuprous cyanide in pyridine, followed by acid hydrolysis with sulfuric acid in aqueous acetic acid to yield STO-609 as a yellow solid . The compound is then recrystallized from acetic acid to obtain pure STO-609 as an acetic acid adduct in a molar ratio of 1:1 .
Chemical Reactions Analysis
STO-609 undergoes various chemical reactions, primarily involving its inhibitory action on calcium/calmodulin-dependent protein kinase kinase. It competes for the ATP-binding site, making it a competitive inhibitor of ATP . The compound inhibits the activities of recombinant calcium/calmodulin-dependent protein kinase kinase alpha and beta isoforms, as well as their autophosphorylation activities . The major product formed from these reactions is the inhibited enzyme complex.
Scientific Research Applications
STO-609 is widely used in scientific research due to its specificity and cell permeability. It is utilized to study the physiological significance of calcium/calmodulin-dependent protein kinase kinase-mediated pathways both in vivo and in vitro . The compound has been used to investigate various cellular responses mediated by an increase in intracellular calcium concentration . It has applications in cancer research, where it has been shown to inhibit the migration of cancer cells . Additionally, STO-609 has been used to study metabolic diseases, such as non-alcoholic fatty liver disease, by inhibiting calcium/calmodulin-dependent protein kinase kinase function .
Mechanism of Action
STO-609 exerts its effects by inhibiting calcium/calmodulin-dependent protein kinase kinase. It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition leads to a reduction in the phosphorylation of downstream targets, such as calcium/calmodulin-dependent protein kinase I and IV . The compound significantly reduces the endogenous activity of calcium/calmodulin-dependent protein kinase kinase in neuroblastoma cells .
Comparison with Similar Compounds
STO-609 is unique in its high selectivity and cell permeability compared to other calcium/calmodulin-dependent protein kinase kinase inhibitors. Similar compounds include SGC-CAMKK2-1, which also inhibits calcium/calmodulin-dependent protein kinase kinase but with higher efficacy in certain cell types . Another similar compound is KN-93, which inhibits calcium/calmodulin-dependent protein kinase II but lacks the specificity of STO-609 for calcium/calmodulin-dependent protein kinase kinase .
Properties
CAS No. |
17758-54-2 |
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Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-2-3-7(8)4-6-5/h2-4H,1H3 |
InChI Key |
XHAWKANOBZBYLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1)[O-] |
Canonical SMILES |
CC1=NC=[N+](C=C1)[O-] |
Synonyms |
Pyrimidine, 4-methyl-, 1-oxide (6CI,7CI,8CI,9CI) |
Origin of Product |
United States |
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